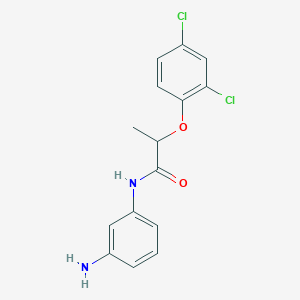

N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide

Description

N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide is a synthetic amide derivative characterized by a central propanamide backbone substituted with a 2,4-dichlorophenoxy group and a 3-aminophenyl moiety. This compound belongs to a broader class of phenoxyacetamide derivatives, which are frequently explored for their biological activities, including antimicrobial, herbicidal, and enzyme-inhibitory properties . The 2,4-dichlorophenoxy group is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to enhanced lipophilicity and target binding.

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(2,4-dichlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O2/c1-9(21-14-6-5-10(16)7-13(14)17)15(20)19-12-4-2-3-11(18)8-12/h2-9H,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAJQLYOIXFTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)N)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Acid or Ester Intermediate

Starting from 2,4-dichlorophenol, the key intermediate 2-(2,4-dichlorophenoxy)propanoic acid is synthesized. This can be achieved by nucleophilic substitution of 2,4-dichlorophenol on a suitable propanoic acid derivative, often via:

- Reaction of 2,4-dichlorophenol with 2-bromopropanoic acid or its esters under basic conditions.

- Esterification of the resulting acid to methyl or ethyl esters to improve handling and reactivity in subsequent steps.

For example, methanol and thionyl chloride can be used to convert the acid to the methyl ester, facilitating further transformations.

Activation and Coupling with 3-Aminophenyl Derivatives

The amide bond formation is commonly achieved using carbodiimide-mediated coupling agents such as:

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

- Dicyclohexylcarbodiimide (DCC)

These reagents activate the carboxylic acid or ester intermediate to form an active O-acylurea or similar intermediate, which then reacts with the 3-aminophenyl compound to form the amide.

Typical reaction conditions include:

- Use of a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine to scavenge generated acids.

- Solvents such as dichloromethane, dimethylformamide (DMF), or tetrahydrofuran (THF).

- Reaction temperatures ranging from 0 °C to room temperature to optimize yield and minimize side reactions.

This method has been documented for structurally related amides involving dichlorophenyl and aminophenyl moieties.

Representative Synthetic Scheme

| Step | Reagents and Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 2,4-Dichlorophenol + 2-bromopropanoic acid, base (e.g., K2CO3), solvent (acetone or DMF), reflux | 2-(2,4-Dichlorophenoxy)propanoic acid | Nucleophilic substitution |

| 2 | Methanol + thionyl chloride, 0 °C to room temp | Methyl 2-(2,4-dichlorophenoxy)propanoate | Esterification |

| 3 | EDCI or DCC + 3-aminophenylamine, base, solvent (DCM or DMF), 0 °C to RT | This compound | Amide bond formation |

Alternative Synthetic Routes and Variations

- Mitsunobu Reaction: For related compounds, Mitsunobu conditions have been employed to link phenols with amino alcohols, followed by deprotection steps to reveal the amine functionality.

- Reduction and Substitution: Lithium aluminum hydride (LiAlH4) reductions of amide intermediates have been used to access corresponding amines, which can then be further functionalized.

- Use of Isocyanates and Isothiocyanates: For analogues, reaction of amines with isocyanates or isothiocyanates has been utilized to generate semicarbazide or thiosemicarbazide derivatives, though these are more specialized routes.

Research Findings and Optimization Insights

- The carbodiimide-mediated coupling is highly efficient for forming the amide bond, with yields typically ranging from 70% to 90% depending on reaction conditions and purity of starting materials.

- The choice of solvent and temperature critically affects the reaction rate and selectivity; polar aprotic solvents such as DMF often enhance coupling efficiency.

- Side reactions such as O-acylurea rearrangement or hydrolysis can be minimized by careful control of moisture and reaction time.

- Protecting groups on the amine (e.g., Boc protection) may be used to improve selectivity and are removed post-coupling by acid treatment.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Effect on Yield/Selectivity |

|---|---|---|

| Coupling Agent | EDCI or DCC | High efficiency, mild conditions |

| Solvent | DMF, DCM, THF | Polar aprotic solvents favored |

| Base | DIPEA, triethylamine | Neutralizes acid byproducts, improves yield |

| Temperature | 0 °C to RT | Controls reaction rate, minimizes side products |

| Reaction Time | 2-24 hours | Longer times may increase yield but risk hydrolysis |

| Purification | Column chromatography or recrystallization | Essential for removing urea byproducts |

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide serves as a model compound in studies of herbicide degradation and environmental impact. Its chemical structure allows researchers to investigate the stability and breakdown pathways of similar herbicides in various environmental conditions.

Biology

The compound's interaction with biological systems makes it valuable in proteomics and biochemical studies. It is utilized to assess binding affinities to various biological targets, which is crucial for understanding its pharmacodynamics and potential therapeutic applications. Techniques such as Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) are often employed in these studies.

Medicine

Research is ongoing into the compound's potential as a lead for developing new pharmaceuticals, particularly in treating conditions related to dyslipidemia and cardiovascular diseases. Its structural similarities with other therapeutic agents allow for exploration into its efficacy as a Cholesteryl Ester Transfer Protein (CETP) inhibitor .

Case Study 1: Herbicide Degradation

A study investigated the degradation pathways of this compound under various environmental conditions. Results indicated that the compound undergoes hydrolysis under acidic conditions, leading to the formation of corresponding amines and acids. This finding is significant for understanding its environmental persistence and potential impacts on ecosystems.

Case Study 2: CETP Inhibition

In vitro studies demonstrated that derivatives of this compound exhibit significant CETP inhibitory activity. This suggests potential applications in developing medications aimed at lowering LDL cholesterol levels and reducing cardiovascular disease risk .

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide involves its interaction with specific molecular targets. The aminophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dichlorophenoxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with multiple derivatives documented in the evidence, differing primarily in the amine substituent and halogenation patterns. Key analogues include:

Key Observations :

- Substituent Bulkiness : Bulky groups like cyclopropyl (27i) reduce yields (52%) compared to simpler substituents like 4-fluorobenzyl (92% yield for MBX 1642) .

- Halogenation : Fluorine substitution (e.g., 4-fluorobenzyl in MBX 1642) enhances thermal stability, as seen in higher melting points (120–121°C) .

- Bioactivity: The 3-aminophenyl group’s primary amine may improve water solubility but could reduce membrane permeability compared to hydrophobic groups like cyclopropyl or cyano (Fenoxanil) .

Biological Activity

N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide is a chemical compound with significant potential in biological research and therapeutic applications. This compound, characterized by its unique structure featuring an aniline derivative and a dichlorophenoxy group, has garnered attention for its possible roles in pharmacology, particularly in cancer treatment and proteomics. The compound's molecular formula is C₁₅H₁₄Cl₂N₂O₂, with a molecular weight of approximately 325.2 g/mol .

While specific mechanisms of action for this compound are not fully elucidated, its structural components suggest interactions with various biological targets. The amide bond in the compound allows for hydrolysis under acidic or basic conditions, which may lead to the release of biologically active amines. Furthermore, the aromatic rings can engage in electrophilic substitution reactions, enhancing its reactivity and potential biological interactions .

Interaction Studies

Research indicates that this compound may exhibit binding affinity to multiple biological targets. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) are employed to quantitatively assess these interactions. Understanding these binding properties is crucial for exploring its pharmacodynamics and therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct features that may contribute to its unique biological activity.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide | C₁₅H₁₄Cl₂N₂O₂ | Different amino group position |

| 2-(4-Chlorophenoxy)propanoic acid | C₉H₈ClO₃ | Lacks the aniline component |

| N-(3-Nitrophenyl)-2-(2,4-dichlorophenoxy)-propanamide | C₁₅H₁₄Cl₂N₄O₃ | Contains a nitro group instead of an amino group |

This table illustrates how the presence of different functional groups influences the biological properties of these compounds. The unique combination of amine and dichlorinated phenoxy groups in this compound may confer specific therapeutic advantages over its analogs .

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to this compound. For instance, compounds structurally similar to it have shown promising antiproliferative activity against various cancer cell lines:

- T-47D Breast Cancer Cell Line : Some derivatives exhibited over 90% inhibition.

- MDA-MB-468 Breast Cancer Cell Line : Similar compounds demonstrated significant growth inhibition .

These findings suggest that derivatives of this compound may possess similar or enhanced anticancer properties.

Proteomics Applications

In proteomics, this compound has been utilized due to its ability to interact with proteins involved in cell signaling pathways. Its application in biochemical studies highlights its versatility as a research tool .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)propanamide, and what factors influence yield and purity?

- Methodological Answer : The compound is typically synthesized via coupling reactions using activating agents such as HATU or EDCI/HOBt in polar aprotic solvents like DMF. For example, reactions involving 2-(2,4-dichlorophenoxy)propanoic acid and substituted amines yield derivatives with varying efficiencies (e.g., 12–92% yields depending on steric and electronic effects of the amine) . Key factors affecting yield include:

- Reagent stoichiometry : Excess amine (1.2–1.5 equiv) improves coupling efficiency.

- Purification : Flash chromatography or recrystallization ensures purity, with Rf values (e.g., 0.44–0.72 in hexane/EtOAc) guiding solvent selection .

- Reaction time : Extended stirring (16–24 hours) enhances completion .

Q. How is the compound characterized post-synthesis, and what analytical methods are critical for validation?

- Methodological Answer : Characterization relies on:

- Melting points : Reported ranges (e.g., 94–130°C) confirm crystalline purity .

- TLC : Rf values monitor reaction progress and purity.

- NMR spectroscopy : Key signals include aromatic protons (δ 6.68–7.57 ppm) and methyl groups (δ 1.47–1.64 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 342.0 [M+H]⁺) validate molecular weight .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Safety measures include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in synthesizing structural analogs?

- Methodological Answer :

- Solvent selection : DMF or dichloromethane enhances solubility of intermediates .

- Temperature control : Room temperature minimizes side reactions (e.g., epimerization) .

- Catalyst tuning : HATU outperforms EDCI in sterically hindered systems (e.g., 89% yield for 27b vs. 12% for 27a in ) .

- Chiral resolution : Use enantiopure amines (e.g., (S)-α-methyl-4-fluorobenzylamine) to control stereochemistry .

Q. What methodologies are employed to analyze the antibacterial activity of this compound and its derivatives?

- Methodological Answer :

- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Pseudomonas) .

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance activity. For example, analogs with dichlorophenoxy moieties show MIC values as low as 1.95 µg/ml .

- Docking studies : Predict binding to bacterial targets like FabI enoyl-ACP reductase .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points, spectral shifts) across studies?

- Methodological Answer :

- Batch variability : Re-synthesize compounds using original protocols to verify reproducibility .

- Analytical validation : Cross-check NMR (e.g., DMSO-d₆ vs. CDCl₃ solvent shifts) and MS calibration .

- Crystallinity : Recrystallize from different solvents (e.g., EtOAc/hexane vs. methanol) to assess polymorphic forms .

Q. What strategies are effective in resolving low yields during scale-up of synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.